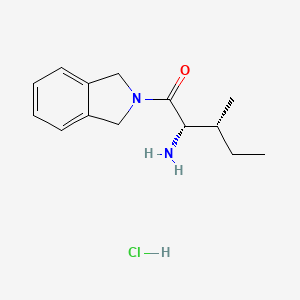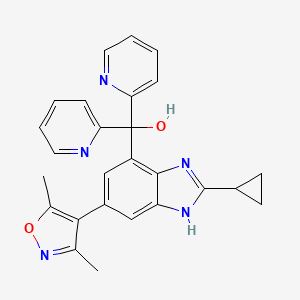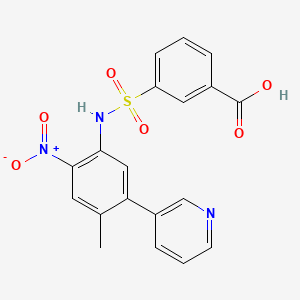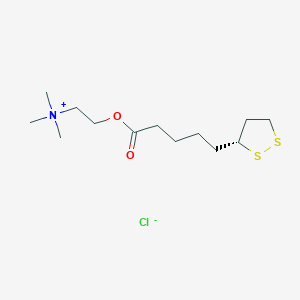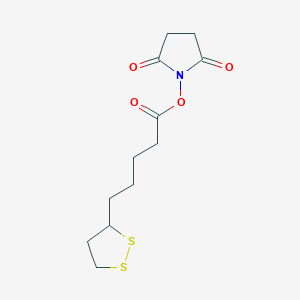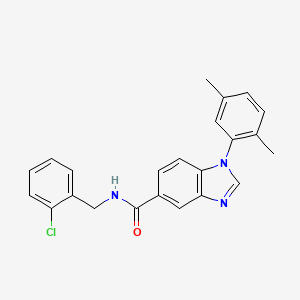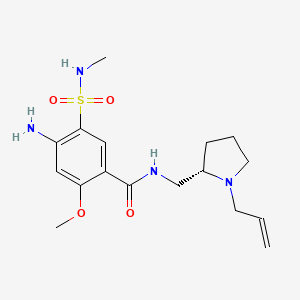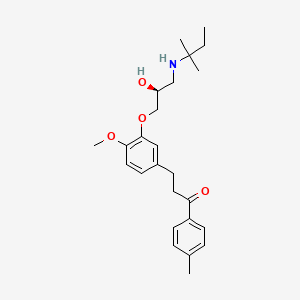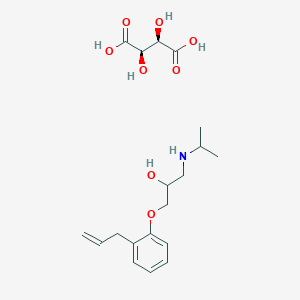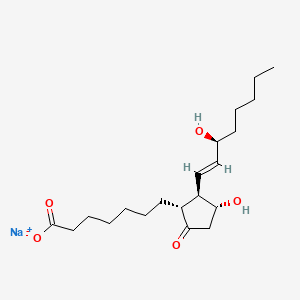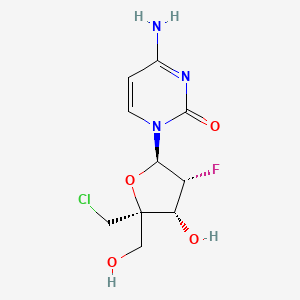![molecular formula C26H22FN3O2S B605406 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid CAS No. 1202073-26-4](/img/structure/B605406.png)
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents and reagents under controlled laboratory conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
科学的研究の応用
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of S1P1 and S1P5 agonists.
Biology: Investigated for its effects on cellular signaling pathways involving sphingosine-1-phosphate receptors.
Medicine: Explored for its potential therapeutic effects in treating autoimmune diseases like multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptors
作用機序
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid exerts its effects by binding to and activating the sphingosine-1-phosphate receptors S1P1 and S1P5. This activation leads to a cascade of intracellular signaling events that modulate immune responses and cellular functions. The exact molecular targets and pathways involved include the modulation of lymphocyte trafficking and the regulation of inflammatory responses .
類似化合物との比較
Similar Compounds
Siponimod: Another S1P receptor modulator with specificity for S1P1 and S1P5 receptors.
Ozanimod: A selective S1P1 and S1P5 receptor agonist used in the treatment of multiple sclerosis.
Ceranib-2: An inhibitor of ceramidase that affects sphingosine and S1P levels.
Uniqueness of 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
This compound is unique in its dual agonist activity for both S1P1 and S1P5 receptors, which allows it to modulate multiple signaling pathways simultaneously. This dual activity makes it a valuable tool for studying the complex interactions between these receptors and their associated signaling pathways .
特性
CAS番号 |
1202073-26-4 |
|---|---|
分子式 |
C26H22FN3O2S |
分子量 |
459.5394 |
IUPAC名 |
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22FN3O2S/c27-21-10-16(13-30-14-17(15-30)25(31)32)6-7-20(21)23-29-22-11-19(12-28-24(22)33-23)26(8-9-26)18-4-2-1-3-5-18/h1-7,10-12,17H,8-9,13-15H2,(H,31,32) |
InChIキー |
DSAOIEDPZKHAOM-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2)C3=CC4=C(N=C3)SC(=N4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AMG-369; AMG 369; AMG369; KB-74649; KB74649; KB 74649. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


